molecular formula C15H12N2O B8391248 4-(Quinolin-2-yloxy)aniline

4-(Quinolin-2-yloxy)aniline

Cat. No. B8391248
M. Wt: 236.27 g/mol
InChI Key: BTZKYPOZTJCWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(Oc2ccc3ccccc3n2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[n:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]3[cH:17][cH:18]2)[cH:19][cH:20]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[n:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]3[cH:17][cH:18]2)[cH:19][cH:20]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
O=[N+]([O-])c1ccc(Oc2ccc3ccccc3n2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(Oc2ccc3ccccc3n2)cc1

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(Oc2ccc3ccccc3n2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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